Bastadin 9

cancer cell cytotoxicity growth inhibition MTT assay

Bastadin 9 (CAS 127687-07-4) is a macrocyclic bromotyrosine-derived tetrameric alkaloid belonging to the bastadin family, first isolated from the marine sponge Ianthella basta collected in Papua New Guinea. Its molecular formula is C₃₄H₂₈Br₄N₄O₈ with a molecular weight of 940.2 g/mol.

Molecular Formula C34H28Br4N4O8
Molecular Weight 940.2 g/mol
CAS No. 127687-07-4
Cat. No. B138211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBastadin 9
CAS127687-07-4
Synonymsbastadin 9
Molecular FormulaC34H28Br4N4O8
Molecular Weight940.2 g/mol
Structural Identifiers
SMILESC1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)Br)O)Br
InChIInChI=1S/C34H28Br4N4O8/c35-21-9-17-2-4-28(21)49-29-15-18(1-3-27(29)43)6-8-40-33(45)25(41-47)13-19-11-23(37)32(24(38)12-19)50-30-16-20(10-22(36)31(30)44)14-26(42-48)34(46)39-7-5-17/h1-4,9-12,15-16,43-44,47-48H,5-8,13-14H2,(H,39,46)(H,40,45)/b41-25-,42-26-
InChIKeyIHQGNSPVGIMQBJ-ZHEAWEGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bastadin 9 (CAS 127687-07-4) — Macrocyclic Bromotyrosine Tetramer from Ianthella basta: Procurement-Relevant Identity and Baseline Pharmacology


Bastadin 9 (CAS 127687-07-4) is a macrocyclic bromotyrosine-derived tetrameric alkaloid belonging to the bastadin family, first isolated from the marine sponge Ianthella basta collected in Papua New Guinea [1]. Its molecular formula is C₃₄H₂₈Br₄N₄O₈ with a molecular weight of 940.2 g/mol [2]. Chemically, bastadins are formed by oxidative dimerization of two hemibastadin (brominated tyrosine–tyramine) units linked via diaryl ether bridges, with oxidized oxime functionalities at both amide bonds; Bastadin 9 adopts the 13,32-dioxa-4,22-diazabastarane macrocyclic ring system [3]. Approximately 30 natural bastadins have been reported, with Bastadin 9 being one of the most extensively characterized cyclic representatives alongside Bastadin 6 and Bastadin 16 [4].

Why Bastadin 9 Cannot Be Interchanged with Bastadin 6, Bastadin 16, or Linear Hemibastadins — The Case for Compound-Specific Procurement


Bastadins are not interchangeable despite their shared bromotyrosine biosynthetic origin. Cyclic bastadins (e.g., Bastadin 6, 9, 16) differ fundamentally from linear hemibastadins (e.g., DBHB) in macrocyclic constraint, bromination pattern, and resultant biological potency — the cyclic forms are approximately 10-fold more potent as cancer cell growth inhibitors [1]. Even among cyclic macrocyclic bastadins, subtle structural variations confer divergent selectivity profiles: Bastadin 9 at 10 µM induces apoptosis in approximately one-third of SKMEL-28 melanoma cells and exerts purely cytostatic effects on U373 glioblastoma cells, a pattern that differs from Bastadin 6 (uniformly pro-apoptotic) and Bastadin 16 (higher U373 IC₅₀ of 11 µM vs. 7 µM for Bastadin 9) [1]. Additionally, Bastadin 9 and Bastadin 16 demonstrate the most pronounced human thrombocyte anti-aggregatory activity among all bastadins tested, outperforming Bastadin 6 and Bastadin 7 [2]. Substituting Bastadin 9 with a cheaper or more accessible congener therefore risks not only altered potency but qualitatively different biological outcomes in mechanistic and phenotypic assays.

Bastadin 9 (CAS 127687-07-4) — Quantified Differential Evidence Against Closest Analogs: Head-to-Head and Cross-Study Comparisons for Procurement Decision Support


Bastadin 9 vs. Bastadin 6 and Bastadin 16: Head-to-Head Cancer Cell Panel Growth Inhibition Potency (MTT Assay, IC₅₀)

In a direct head-to-head comparison using the MTT colorimetric assay across six human and murine cancer cell lines (MCF-7 breast, A549 NSCLC, Hs683 oligodendroglioma, U373 astroglioma, B16F10 murine melanoma, SKMEL-28 melanoma), Bastadin 9 (compound 2) exhibited a mean IC₅₀ growth inhibitory concentration of 6.0 ± 0.6 µM. This places Bastadin 9 at an intermediate potency position: Bastadin 6 (compound 1) was approximately 1.5-fold more potent (mean IC₅₀ 4.0 ± 0.2 µM), while Bastadin 16 (compound 3) was comparably potent but with higher variability (mean IC₅₀ 7.0 ± 0.9 µM, range 4–11 µM). Bastadin 9 showed the narrowest potency range (4–8 µM) among the three cyclic bastadins, indicating greater consistency across histologically diverse cancer types [1]. The synthetic hemibastadin DBHB (compound 8) was approximately 11.5-fold less potent (mean IC₅₀ 69 ± 3 µM) [1].

cancer cell cytotoxicity growth inhibition MTT assay bastadin pharmacology

Bastadin 9 Co-Leads Platelet Anti-Aggregatory Activity Among All Bastadins Tested — Cross-Study Activity Hierarchy

In a comprehensive cross-compound screen of isolated bastadins against human thrombocyte aggregation, Bastadin 9 and Bastadin 16 displayed the most pronounced anti-aggregatory activities, followed in rank order by norbromohemibastadin-1, Bastadin 6, and Bastadin 7 [1]. Bastadin 3 and Bastadin 11 were inactive in aggregation assays despite binding the thromboxane receptor (TP), indicating that Bastadin 9's anti-aggregatory activity is not merely a function of TP binding but involves additional pharmacodynamic elements [1]. This rank-order activity profile distinguishes Bastadin 9 from other cyclic bastadins such as Bastadin 6 and Bastadin 7.

antiplatelet thrombocyte aggregation thromboxane pathway bastadin SAR

Bastadin 9 Displays Differential Cytostatic vs. Pro-Apoptotic Effects Across Melanoma and Glioblastoma Cell Lines — Distinct from Bastadin 6 and Bastadin 16

Quantitative videomicroscopy and flow cytometry analyses revealed that Bastadin 9 induced qualitatively distinct cellular responses compared to Bastadin 6 and Bastadin 16. In SKMEL-28 melanoma cells, Bastadin 9 (10 µM) decreased the proportion of proliferating cells in S phase with a corresponding increase in G1 phase and induced apoptosis in approximately one-third of the cell population [1]. In contrast, in U373 glioblastoma cells — which are intrinsically resistant to pro-apoptotic stimuli — Bastadin 9 exerted purely cytostatic effects without cytotoxicity, overcoming intrinsic resistance through growth arrest rather than cell death [1]. Bastadin 6 induced more uniform pro-apoptotic effects across all tested cell lines, while Bastadin 16 showed the highest selectivity against U373 cells (IC₅₀ 11 µM vs. 7 µM for Bastadin 9) but with less consistent cell cycle perturbation [1].

apoptosis cell cycle cytostatic glioblastoma melanoma

Bastadin 9 Antifouling Activity: Pronounced Barnacle Cyprid Settlement Inhibition with Class-Level Selectivity Evidence

In a settling bioassay using barnacle cyprids (Balanus improvisus Darwin), all tested bastadins — including Bastadin 3, 4, 9, and 16 — showed pronounced inhibition of cyprid settlement at non-toxic concentrations, supporting an ecological role in chemical defense against fouling organisms . The oxime functional group was identified as the key structural determinant for antifouling activity across the bastadin class [1]. While the Planta Medica 2006 conference abstract does not report per-compound EC₅₀ values, the Ortlepp PhD thesis (2008) confirmed active antifouling status for Bastadin 9 in the barnacle assay alongside Bastadin 16, with both outperforming several other bastadins in the panel [1]. Importantly, Bastadin 9 demonstrated antifouling activity without larval toxicity, distinguishing it from Bastadin 16 and psammaplin A, which showed concurrent toxicity [1].

antifouling barnacle settlement cyprid assay marine biofouling

Bastadin 9 Macrocyclic Scaffold: Structural Determinant of ~10-Fold Potency Advantage Over Linear Hemibastadins Across All Tested Assays

The macrocyclic architecture of Bastadin 9 — a 32-membered ring containing two diaryl ether bridges and two (E)-2-(hydroxyimino)-N-alkylamide moieties — is the principal structural determinant of its ~10-fold enhanced potency over linear hemibastadin congeners such as 5,5′-dibromohemibastadin-1 (DBHB). In the MTT cancer cell panel, Bastadin 9 (mean IC₅₀ 6.0 µM) was 11.5-fold more potent than DBHB (mean IC₅₀ 69 µM) [1]. This potency gap is recapitulated mechanistically: DBHB requires 70 µM (its mean IC₅₀ concentration) to produce anti-angiogenic effects in HUVEC lines, whereas anti-migratory effects of DBHB are observable only at sub-cytotoxic concentrations (one-tenth of IC₅₀) [1]. The macrocyclic constraint in Bastadin 9 pre-organizes the pharmacophoric bromophenol and oxime groups into a rigid, high-affinity binding conformation that is inaccessible to flexible linear hemibastadins [2]. For researchers seeking to probe structure-activity relationships (SAR) at the macrocycle vs. linear interface, Bastadin 9 serves as the appropriate cyclic prototype, directly comparable to DBHB as its linear counterpart.

macrocycle hemibastadin DBHB structure-activity relationship cyclic peptide

Bastadin 9 (CAS 127687-07-4) — Evidence-Matched Research and Industrial Application Scenarios for Prioritized Procurement


Cancer Cell Line Screening Panels Requiring Intermediate-Potency Cyclic Bastadin with Consistent Cross-Tissue IC₅₀

For laboratories running multi-cell-line cytotoxicity or growth inhibition screening panels (e.g., NCI-60 style formats), Bastadin 9 provides a mean IC₅₀ of 6.0 ± 0.6 µM with the narrowest inter-cell-line range (4–8 µM) among the three most-studied cyclic bastadins [1]. This consistency across MCF-7, A549, Hs683, U373, B16F10, and SKMEL-28 cell lines makes Bastadin 9 a preferred reference compound when experimental design requires predictable potency without large cell-type-dependent variability — a property where it outperforms Bastadin 16 (range 4–11 µM, SEM ±0.9) [1].

Apoptosis vs. Cytostasis Mechanistic Studies in Melanoma–Glioblastoma Comparative Models

Bastadin 9 at 10 µM uniquely partitions into pro-apoptotic activity in SKMEL-28 melanoma cells (~33% apoptosis, S-to-G1 phase blockade) versus purely cytostatic growth arrest in intrinsically apoptosis-resistant U373 glioblastoma cells [1]. This differential response phenotype is not replicated by Bastadin 6 (which induces uniform apoptosis across both lines) or Bastadin 16 (which is less potent on U373, IC₅₀ 11 µM) [1]. Researchers investigating how cancer cells with differential apoptotic priming respond to the same chemical probe should select Bastadin 9 over other cyclic bastadins.

Platelet Anti-Aggregatory and Thrombocyte Pathway Pharmacology

Bastadin 9 ranks in the top activity tier for human thrombocyte aggregation inhibition alongside Bastadin 16, outperforming Bastadin 6, Bastadin 7, and all tested hemibastadins [1]. Unlike Bastadin 3 and 11, which bind the thromboxane (TP) receptor without inhibiting aggregation, Bastadin 9 produces functional anti-aggregatory effects, suggesting a mechanism downstream of or distinct from simple TP antagonism [1]. For cardiovascular pharmacology laboratories investigating bastadin-mediated platelet inhibition, Bastadin 9 offers the highest activity tier combined with a cleaner mechanistic profile than Bastadin 16 (which has confounding calcium channel modulatory activity) [1].

Marine Antifouling Coating Research — Non-Toxic Settlement Inhibitor Lead

Bastadin 9 demonstrates pronounced inhibition of barnacle (Balanus improvisus) cyprid settlement without concurrent larval toxicity, distinguishing it from Bastadin 16 (toxic) and psammaplin A (toxic) [1][2]. This non-toxic antifouling profile makes Bastadin 9 particularly suitable for coating formulation studies where the target product profile requires settlement deterrence without acute aquatic toxicity. Synthetic scale-up efforts should reference Bastadin 9 as the natural product benchmark for non-toxic antifouling efficacy, with DBHB (phenoloxidase IC₅₀ 0.84 µM) serving as the simplified mechanistic probe [3].

Quote Request

Request a Quote for Bastadin 9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.